REACTION_CXSMILES
|
O[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6].Br[CH2:12][CH3:13].[C:14]([O-:17])([O-])=O.[K+].[K+].[CH3:20]N(C=O)C>>[CH2:12]([O:10][C:8]1[CH:7]=[C:4]([CH:3]=[C:2]([O:17][CH2:14][CH3:20])[CH:9]=1)[CH:5]=[O:6])[CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=C(C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
733 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Afterwards, 100 mL of EtoAce was added to the reaction mixture
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with brine (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=O)C=C(C1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |